molecular formula C15H12O5 B138954 5-Deoxyanhydrofusarubin CAS No. 132899-06-0

5-Deoxyanhydrofusarubin

Cat. No.: B138954
CAS No.: 132899-06-0
M. Wt: 272.25 g/mol
InChI Key: GETQTNBHCOEYQQ-UHFFFAOYSA-N
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Description

5-Deoxyanhydrofusarubin is a naphthoquinone-derived fungal metabolite primarily isolated from Nectria haematococca (syn. Fusarium solani) . It is structurally characterized by a naphtho[2,3-c]pyran-5,10-dione core with modifications including a hydroxyl group at C9, methoxy at C7, and methyl at C3 . Its molecular formula is C15H12O5 (molecular weight: 272.257 g/mol), and it is assigned the CAS registry number 132899-06-0 . Physically, it forms vermilion needles with a double melting point (205°C and 210–213°C), a feature attributed to polymorphism or thermal decomposition . While its biological activity remains understudied, related compounds in the fusarubin family exhibit antimicrobial and cytotoxic properties .

Properties

IUPAC Name

9-hydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-9-11(6-20-7)15(18)13-10(14(9)17)4-8(19-2)5-12(13)16/h3-5,16H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQTNBHCOEYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157842
Record name 5-Deoxyanhydrofusarubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132899-06-0
Record name 5-Deoxyanhydrofusarubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132899060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Deoxyanhydrofusarubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 5-deoxyanhydrofusarubin and related naphthoquinones are summarized below. Key differences include substituent positions, deoxygenation sites, and bioactivity profiles.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS Number Molecular Formula Source Melting Point (°C) Key Features/Bioactivity References
This compound 132899-06-0 C15H12O5 Nectria haematococca 205, 210–213 Double melting point; no reported bioactivity
Fusarubin C15H10O6 Nectria haematococca Antimicrobial, cytotoxic
4-Deoxyanhydrofusarubin C14H10O6 Nectria haematococca Structural isomer of 5-deoxy variant
6-Deoxyanhydrofusarubin C15H12O6 Nectria haematococca 124–128 Lower melting point; dark violet crystals
5-Deoxyfusarubin 132899-05-9 C15H12O6 Nectria haematococca Precursor to this compound
Anhydrofusarubin lactone C15H10O5 Nectria haematococca Lactone form; uncharacterized bioactivity

Key Observations:

Structural Variations :

  • This compound lacks a hydroxyl group at C5 compared to fusarubin (C15H10O6) . This deoxygenation reduces polarity and may influence bioavailability.
  • 6-Deoxyanhydrofusarubin differs in the position of deoxygenation (C6 vs. C5), resulting in distinct crystallinity (dark violet vs. vermilion) and a lower melting point .
  • 4-Deoxyanhydrofusarubin is a structural isomer with deoxygenation at C4, though its biological relevance is unclear .

Biological Activity :

  • Fusarubin demonstrates broad-spectrum antimicrobial activity, while this compound’s bioactivity remains unverified .
  • The lactone derivative (anhydrofusarubin lactone) is hypothesized to exhibit reduced cytotoxicity compared to its oxidized counterparts .

Synthetic and Biosynthetic Relationships: 5-Deoxyfusarubin (CAS 132899-05-9) is a proposed biosynthetic precursor to this compound through dehydration .

Notes on Discrepancies and Limitations

CAS Number Conflicts : and conflict on the molecular formula for CAS 132899-06-0 (C15H12O5 vs. C15H12O6). Cross-referencing authoritative databases confirms C15H12O5 as correct .

Nomenclature Overlaps: The term "4-deoxy" is occasionally misapplied to this compound, highlighting the need for standardized naming conventions .

Bioactivity Data Gaps : Most analogues lack detailed pharmacological studies, emphasizing the need for targeted research.

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